molecular formula C8H8ClNO4S B11948509 1-[[(Chloromethyl)sulfonyl]methyl]-4-nitrobenzene CAS No. 69688-53-5

1-[[(Chloromethyl)sulfonyl]methyl]-4-nitrobenzene

Katalognummer: B11948509
CAS-Nummer: 69688-53-5
Molekulargewicht: 249.67 g/mol
InChI-Schlüssel: YURMIKHRCWMRMR-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-[[(Chloromethyl)sulfonyl]methyl]-4-nitrobenzene is an organic compound with the molecular formula C8H8ClNO4S It is characterized by the presence of a chloromethylsulfonyl group and a nitro group attached to a benzene ring

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 1-[[(Chloromethyl)sulfonyl]methyl]-4-nitrobenzene typically involves the reaction of 4-nitrobenzyl chloride with chloromethylsulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:

4-Nitrobenzyl chloride+Chloromethylsulfonyl chlorideBaseThis compound\text{4-Nitrobenzyl chloride} + \text{Chloromethylsulfonyl chloride} \xrightarrow{\text{Base}} \text{this compound} 4-Nitrobenzyl chloride+Chloromethylsulfonyl chlorideBase​this compound

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process.

Analyse Chemischer Reaktionen

Types of Reactions

1-[[(Chloromethyl)sulfonyl]methyl]-4-nitrobenzene undergoes various chemical reactions, including:

    Nucleophilic substitution: The chloromethyl group can be substituted by nucleophiles such as amines, thiols, or alkoxides.

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst or metal hydrides.

    Oxidation: The sulfonyl group can undergo oxidation to form sulfone derivatives.

Common Reagents and Conditions

    Nucleophilic substitution: Reagents such as sodium azide, sodium thiolate, or alkoxides in polar aprotic solvents.

    Reduction: Catalysts like palladium on carbon (Pd/C) or reagents like lithium aluminum hydride (LiAlH4).

    Oxidation: Oxidizing agents like hydrogen peroxide (H2O2) or potassium permanganate (KMnO4).

Major Products Formed

    Nucleophilic substitution: Formation of substituted benzene derivatives.

    Reduction: Formation of 1-[[(Chloromethyl)sulfonyl]methyl]-4-aminobenzene.

    Oxidation: Formation of sulfone derivatives.

Wissenschaftliche Forschungsanwendungen

1-[[(Chloromethyl)sulfonyl]methyl]-4-nitrobenzene has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe due to its reactive functional groups.

    Medicine: Explored for its potential use in drug development, particularly in the design of enzyme inhibitors.

    Industry: Utilized in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of 1-[[(Chloromethyl)sulfonyl]methyl]-4-nitrobenzene involves its reactive functional groups. The chloromethyl group can form covalent bonds with nucleophilic sites in biological molecules, potentially inhibiting enzyme activity. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components. The sulfonyl group can participate in various chemical transformations, contributing to the compound’s overall reactivity.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • 1-[[(Chloromethyl)sulfonyl]methyl]-3-(trifluoromethyl)benzene
  • 1-Chloro-4-[[(Chloromethyl)sulfonyl]methyl]benzene
  • Benzene,1-[[(chloromethyl)sulfonyl]methyl]-3-(trifluoromethyl)-

Uniqueness

1-[[(Chloromethyl)sulfonyl]methyl]-4-nitrobenzene is unique due to the presence of both a nitro group and a chloromethylsulfonyl group on the benzene ring

Eigenschaften

CAS-Nummer

69688-53-5

Molekularformel

C8H8ClNO4S

Molekulargewicht

249.67 g/mol

IUPAC-Name

1-(chloromethylsulfonylmethyl)-4-nitrobenzene

InChI

InChI=1S/C8H8ClNO4S/c9-6-15(13,14)5-7-1-3-8(4-2-7)10(11)12/h1-4H,5-6H2

InChI-Schlüssel

YURMIKHRCWMRMR-UHFFFAOYSA-N

Kanonische SMILES

C1=CC(=CC=C1CS(=O)(=O)CCl)[N+](=O)[O-]

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.